Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate
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Overview
Description
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group, an ethylphenoxy group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.
Amidation: The 4-ethylphenoxyacetyl chloride is reacted with 4-aminobenzoic acid to form 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid.
Esterification: Finally, the 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Scientific Research Applications
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
- Propyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
- Propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Uniqueness
Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(4-2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWYUUQDUVEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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